

Head-to-Head Comparison: MRTX9768 Hydrochloride and JNJ-64619178 (Olverembatinib)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MRTX9768 hydrochloride	
Cat. No.:	B15584432	Get Quote

In the landscape of targeted cancer therapies, **MRTX9768 hydrochloride** and JNJ-64619178 (olverembatinib) represent two distinct and innovative approaches to inhibiting key drivers of cancer progression. MRTX9768 is a first-in-class, potent, and selective inhibitor of the PRMT5-MTA complex, demonstrating a synthetic lethal strategy in cancers with MTAP gene deletion.[1] [2][3] In contrast, JNJ-64619178, also known as olverembatinib, is a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous TKI therapies in chronic myeloid leukemia (CML), particularly those with the T315I mutation.[4][5][6]

This guide provides a comprehensive, data-supported comparison of these two novel therapeutic agents, intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

MRTX9768 Hydrochloride:

MRTX9768 hydrochloride is an orally active, first-in-class inhibitor that selectively targets the PRMT5-MTA complex.[1][2] The MTAP (methylthioadenosine phosphorylase) gene is frequently co-deleted with the CDKN2A tumor suppressor gene in various cancers.[3] This deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5 and partially inhibits its activity.[7] MRTX9768 exploits this by binding to and stabilizing the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity







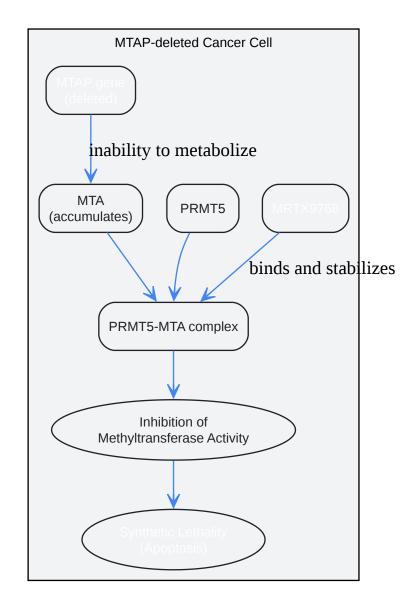
in MTAP-deleted cancer cells.[1][3][7] This targeted approach induces synthetic lethality, sparing healthy cells with intact MTAP.[7]

JNJ-64619178 (Olverembatinib):

Olverembatinib is a potent, orally bioavailable, third-generation BCR-ABL1 TKI.[5][6] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the BCR-ABL1 fusion protein.[5][8] Its design allows it to effectively inhibit both wild-type BCR-ABL1 and a wide spectrum of mutated forms, including the highly resistant T315I "gatekeeper" mutation.[4][5][6] By blocking BCR-ABL1 kinase activity, olverembatinib inhibits downstream signaling pathways crucial for the proliferation and survival of leukemic cells, ultimately inducing apoptosis.[4][5] Beyond BCR-ABL1, olverembatinib has shown inhibitory activity against other kinases, suggesting a broader therapeutic potential.[8][9]

Signaling Pathway Diagrams

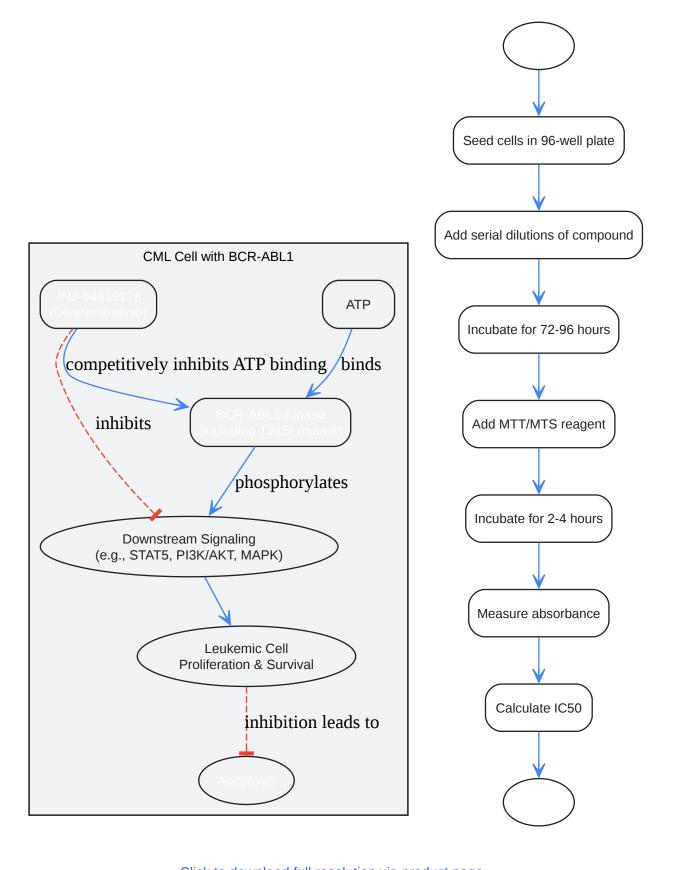




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Caption: MRTX9768 Mechanism of Action in MTAP-deleted Cancers.





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- To cite this document: BenchChem. [Head-to-Head Comparison: MRTX9768 Hydrochloride and JNJ-64619178 (Olverembatinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584432#head-to-head-comparison-of-mrtx9768hydrochloride-and-jnj-64619178]

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